

3,5-Bis(trifluoromethyl)-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1H-pyrazole

Cat. No.: B088745

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **3,5-Bis(trifluoromethyl)-1H-pyrazole**

Abstract

3,5-Bis(trifluoromethyl)-1H-pyrazole is a cornerstone heterocyclic building block in modern medicinal and materials chemistry. Characterized by a five-membered diazole ring flanked by two highly electronegative trifluoromethyl (CF_3) groups, this compound exhibits a unique confluence of properties including high thermal stability, significant acidity, and specific reactivity patterns.^[1] The strong electron-withdrawing nature of the CF_3 groups profoundly influences the electronic distribution within the pyrazole core, rendering it an invaluable synthon for the development of targeted pharmaceuticals, advanced agrochemicals, and robust ligands in coordination chemistry.^{[1][2]} This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

The introduction of two trifluoromethyl groups onto the pyrazole scaffold dramatically alters its fundamental properties compared to its non-fluorinated counterpart. These changes are pivotal to its utility in drug design, where properties like metabolic stability and binding affinity are paramount.^[3]

Physical and Chemical Characteristics

3,5-Bis(trifluoromethyl)-1H-pyrazole is typically a white to off-white crystalline solid at room temperature.^{[1][4]} Its high thermal stability and relatively low volatility are direct consequences of its fluorinated nature.^[1]

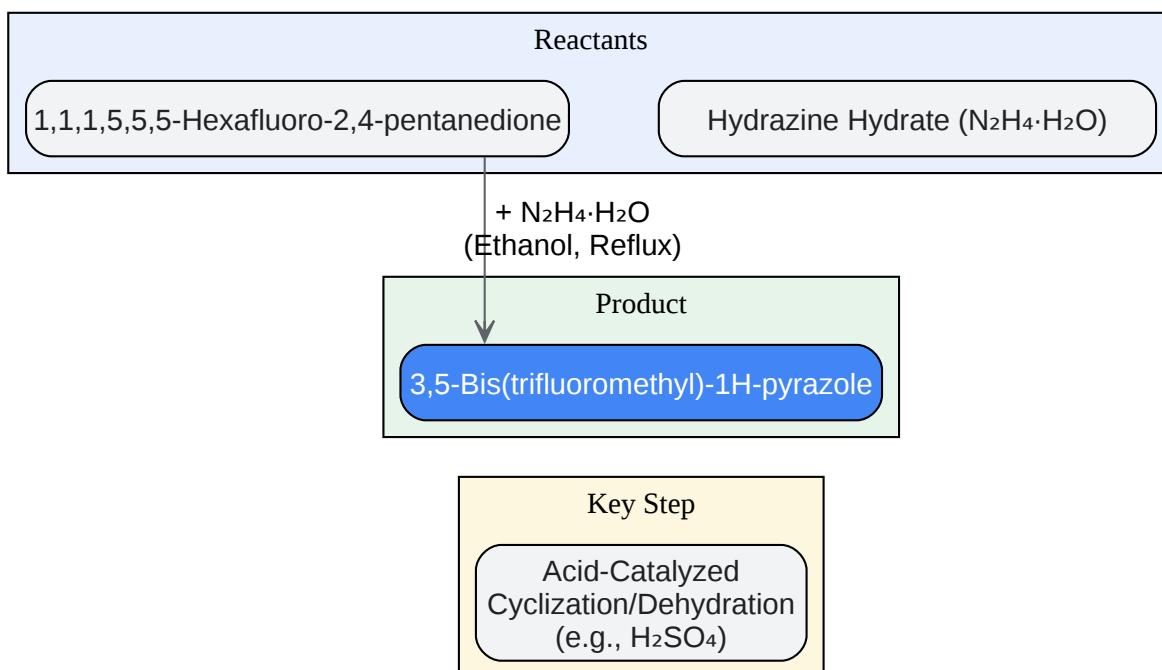
Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ F ₆ N ₂	[4][5]
Molecular Weight	204.07 g/mol	[5][6]
Melting Point	83-85 °C	[4][6]
Boiling Point	147 °C	[4][7]
Appearance	White to almost white powder/crystal	[1][4]
pKa	~7.1	[4][7]
Solubility	Soluble in methanol and other polar organic solvents	[4][8]

The acidity of the N-H proton (pKa ≈ 7.1) is notably increased compared to unsubstituted pyrazole (pKa ≈ 14.5). This is a direct result of the inductive electron-withdrawing effect of the two CF₃ groups, which stabilizes the resulting pyrazolate anion. This enhanced acidity is a critical feature, facilitating deprotonation and subsequent N-functionalization reactions under relatively mild basic conditions.

Solid-State and Molecular Structure

In the solid state, **3,5-bis(trifluoromethyl)-1H-pyrazole** exhibits a fascinating supramolecular architecture. X-ray crystallography has revealed that the molecules self-assemble into tetramers through a network of intermolecular N-H···N hydrogen bonds.^{[9][10]} This arrangement highlights the compound's capacity for strong, directional intermolecular interactions, a key consideration in crystal engineering and polymorph screening for active


pharmaceutical ingredients (APIs). In the gas phase, the compound exists as a monomer.[\[9\]](#) [\[10\]](#)

Synthesis of the Pyrazole Core

The most prevalent and scalable synthesis of **3,5-bis(trifluoromethyl)-1H-pyrazole** involves the condensation of a β -diketone precursor with hydrazine. This method, a variation of the classic Knorr pyrazole synthesis, is efficient and high-yielding.[\[11\]](#)

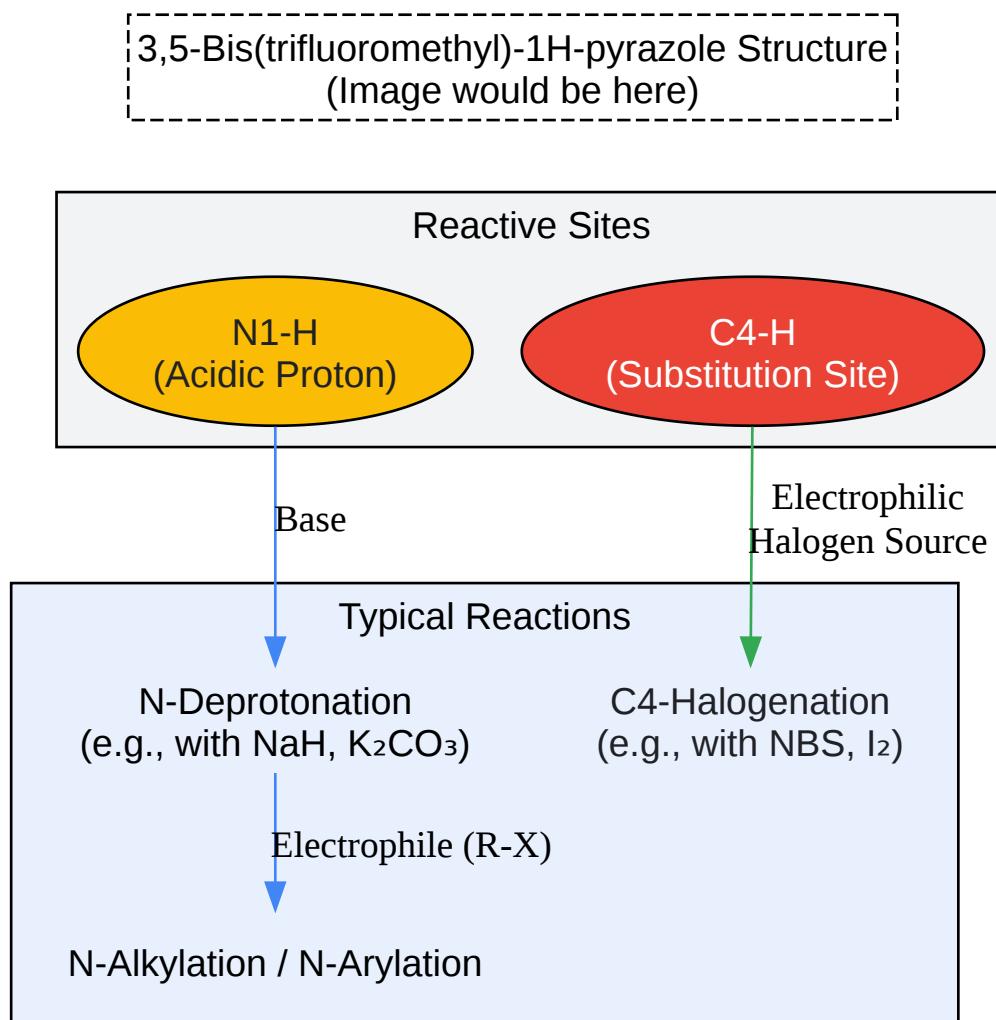
Primary Synthesis Pathway: Condensation of Hexafluoroacetylacetone

The standard laboratory and industrial synthesis reacts 1,1,1,5,5-hexafluoro-2,4-pentanedione (hexafluoroacetylacetone) with hydrazine hydrate. The reaction proceeds via an intermediate that subsequently undergoes acid-catalyzed cyclization and dehydration to yield the final pyrazole ring.[\[2\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis scheme for **3,5-Bis(trifluoromethyl)-1H-pyrazole**.

Detailed Experimental Protocol


Causality: This protocol is designed for high yield and purity. The use of concentrated sulfuric acid is critical for efficient dehydration to drive the reaction to completion. The final precipitation in ice water ensures rapid crystallization of the product while leaving more polar impurities in the aqueous phase.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1,5,5-hexafluoro-2,4-pentanedione in a suitable solvent such as ethanol.
- Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is often exothermic and may require cooling in an ice bath to maintain control.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting diketone.
- Concentration: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent, typically yielding a viscous oil or syrup.^[7]
- Cyclization & Precipitation: Cool the crude product in an ice bath. Under vigorous stirring, carefully add concentrated sulfuric acid (98%).^[7] After a short period of stirring (e.g., 15 minutes), carefully pour the mixture onto a large volume of crushed ice.^[7]
- Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to afford **3,5-bis(trifluoromethyl)-1H-pyrazole** as a colorless solid.^[7]

Chemical Reactivity and Functionalization

The electronic properties of the pyrazole ring are dominated by the two CF_3 groups, which dictate its reactivity. The ring is generally electron-deficient, influencing its behavior in

substitution reactions.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the **3,5-Bis(trifluoromethyl)-1H-pyrazole** core.

N-Functionalization

The acidity of the N1 proton makes N-functionalization a primary pathway for derivatization.

- Deprotonation: The proton can be readily removed by common bases (e.g., NaH , K_2CO_3 , or even strong organic bases) to generate the corresponding pyrazolate anion.
- Alkylation and Arylation: The resulting anion is a potent nucleophile that readily reacts with a wide range of electrophiles, such as alkyl halides and aryl halides (in the presence of a

suitable catalyst), to form N-substituted pyrazoles. This reaction is fundamental to the synthesis of numerous biologically active molecules, including the COX-2 inhibitor Celecoxib, which features an N-aryl substitution.[12][13]

C4-Position Reactivity

While the electron-deficient ring is deactivated towards many classical electrophilic aromatic substitutions, the C4 position remains a viable site for functionalization, particularly halogenation.[2] This allows for the introduction of bromine, chlorine, or iodine, creating further handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. The synthesis of 4-nitro and 4-amino derivatives has also been reported, expanding the synthetic toolbox.[2]

Spectroscopic and Analytical Profile

Definitive characterization of **3,5-bis(trifluoromethyl)-1H-pyrazole** relies on a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique	Key Features and Representative Values	Source(s)
¹ H NMR	N-H Proton: Broad singlet (δ \approx 5.7-13 ppm, solvent dependent). C4-H Proton: Sharp singlet (δ \approx 7.40 ppm in DMSO-d ₆ /CDCl ₃).	[7][14]
¹³ C NMR	C3/C5: Quartet (δ \approx 138.1 ppm, 2J (C-F) \approx 39 Hz). CF ₃ : Quartet (δ \approx 120.5 ppm, 1J (C-F) \approx 267 Hz). C4: Singlet (δ \approx 105.2 ppm).	[7]
¹⁹ F NMR	Sharp singlet (δ \approx -62.5 ppm, referenced to CCl ₃ F).	[7]
IR Spectroscopy	N-H Stretch: Strong, broad band (\approx 3160 cm ⁻¹). C=N/C=C Stretches: Bands around 1510-1595 cm ⁻¹ . C-F Stretches: Very strong, characteristic bands (\approx 1150 cm ⁻¹).	[7][9]

Self-Validating Insight: In ¹³C NMR, the observation of quartets for the CF₃ carbon and the adjacent C3/C5 carbons is a definitive signature of the trifluoromethyl group due to C-F coupling. The large one-bond coupling constant (1J (C-F)) and smaller two-bond coupling constant (2J (C-F)) provide unambiguous confirmation of the structure.

Applications in Drug Discovery and Beyond

The unique electronic and steric properties imparted by the bis(trifluoromethyl) substitution make this pyrazole a "privileged scaffold" in medicinal chemistry.

- **Anti-inflammatory Agents:** Its most prominent application is as a key intermediate in the synthesis of Celecoxib and its analogues, which are selective COX-2 inhibitors used to treat

arthritis and inflammation.[11][12][13] The trifluoromethyl group is crucial for the drug's binding affinity and selectivity for the COX-2 enzyme.[15]

- Antimicrobial and Anticancer Research: The scaffold has been incorporated into novel compounds investigated for their activity against drug-resistant bacteria (like MRSA) and as potential anticancer agents.[16][17] The CF_3 groups often enhance lipophilicity, improving cell membrane permeability, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[3][17]
- Agrochemicals: The stability and biological activity of the fluorinated pyrazole core make it a valuable component in the design of modern pesticides and herbicides.[1]
- Coordination Chemistry: The pyrazolate anion derived from this compound serves as a robust ligand for creating metal complexes with applications in catalysis and materials science.[2]

Safety and Handling

As with any active chemical reagent, proper handling of **3,5-bis(trifluoromethyl)-1H-pyrazole** is essential.

- Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]
- Recommended Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][19]
- Handling Precautions: Avoid breathing dust, fumes, or vapors.[18] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[18]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

3,5-Bis(trifluoromethyl)-1H-pyrazole is more than a simple heterocyclic compound; it is a powerful and versatile tool for chemical innovation. Its distinct electronic profile, governed by potent electron-withdrawing groups, provides a unique combination of acidity, reactivity, and stability. For scientists in drug discovery and materials science, a thorough understanding of its properties—from its supramolecular assembly to its specific reactivity patterns—is crucial for leveraging its full potential in the design of next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Bis(trifluoromethyl)pyrazole 99 14704-41-7 [sigmaaldrich.com]
- 7. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE | 14704-41-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 19. fishersci.es [fishersci.es]
- To cite this document: BenchChem. [3,5-Bis(trifluoromethyl)-1H-pyrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088745#3-5-bis-trifluoromethyl-1h-pyrazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com